molecular formula C9H6Cl2N2O2S B246234 1-(2,4-Dichlorophenyl)sulfonylimidazole CAS No. 853903-09-0

1-(2,4-Dichlorophenyl)sulfonylimidazole

Cat. No.: B246234
CAS No.: 853903-09-0
M. Wt: 277.13 g/mol
InChI Key: XBDFBMZLMXINKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dichlorophenyl)sulfonyl]-1H-imidazole is a chemical compound known for its diverse applications in various scientific fields. This compound features an imidazole ring substituted with a sulfonyl group attached to a 2,4-dichlorophenyl moiety. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)sulfonylimidazole typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)sulfonyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-[(2,6-Difluorophenyl)sulfonyl]-1H-imidazole: Similar structure but with fluorine substituents, which can alter its chemical properties and reactivity.

    1-[(3,4-Dichlorophenyl)sulfonyl]-1H-imidazole: Another isomer with different chlorine substitution, affecting its steric and electronic properties.

    1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine: A related compound with a piperazine ring, used in different applications.

Uniqueness: 1-[(2,4-Dichlorophenyl)sulfonyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-9(8(11)5-7)16(14,15)13-4-3-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDFBMZLMXINKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406781
Record name ST50169640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853903-09-0
Record name ST50169640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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